N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-14(26)22-16-5-7-17(8-6-16)23-20(27)13-25-21(28)12-11-19(24-25)15-3-9-18(29-2)10-4-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWEORXDKQMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the acetylamino and methoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The acetylamino and methoxyphenyl groups can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group (target compound) provides electron-donating properties, favoring interactions with hydrophobic pockets .
- Solubility and Bioavailability: The acetylamino group in the target compound improves aqueous solubility compared to bromophenyl or methylthio substituents (), which may enhance oral bioavailability .
Analog-Specific Routes :
Pharmacological and Computational Insights
Kinase Inhibition Potential :
- Pyridazinones with 4-methoxyphenyl groups (e.g., ) show moderate inhibition of protein kinases due to hydrophobic interactions with ATP-binding pockets .
- Piperazinyl-substituted analogs () exhibit enhanced activity against formyl peptide receptors, attributed to their basic nitrogen atoms facilitating ionic interactions .
Molecular Docking Predictions :
- Glide XP scoring () suggests that the 4-methoxyphenyl group in the target compound may engage in hydrophobic enclosure within enzyme active sites, while the acetylamino group forms hydrogen bonds with backbone amides .
Biological Activity
N-[4-(acetylamino)phenyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The compound features an acetylamino group, a methoxyphenyl moiety, and a pyridazinone structure, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Research indicates that it may inhibit specific enzymes or receptors associated with tumor growth. For instance, studies have shown that derivatives with similar structures often act as inhibitors of heat shock proteins (Hsp70), which play a critical role in cancer cell survival by stabilizing oncoproteins .
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The MTT assay has been commonly used to assess cytotoxicity.
Key Findings:
- Cell Lines Tested: HepG2 (liver cancer), MDA-MB-231 (triple-negative breast cancer).
- IC50 Values: The compound exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects against HepG2 cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-[4-(acetylamino)phenyl]-2-[...aceticamide | HepG2 | 15.5 |
| N-[4-(acetylamino)phenyl]-2-[...aceticamide | MDA-MB-231 | 22.3 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-donating groups at specific positions on the phenyl rings enhances the anticancer activity. For example, compounds with methoxy groups showed improved efficacy compared to those without such substitutions.
Case Studies
-
Study on HepG2 Cells:
- A study investigated the effects of various derivatives on HepG2 cells using the MTT assay.
- Results indicated that compounds with methoxy substitutions significantly inhibited cell proliferation compared to controls.
- The most potent derivative had an IC50 value of 13 µg/mL, demonstrating strong cytotoxicity.
-
Mechanistic Studies:
- Additional research focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells.
- Flow cytometry and Western blotting were employed to assess changes in apoptosis-related proteins, confirming that the compound activates apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
